4-[(7H-PURIN-6-YLSULFANYL)METHYL]BENZOIC ACID
Description
4-[(7H-Purin-6-ylsulfanyl)methyl]benzoic acid is a heterocyclic compound featuring a purine core linked via a sulfanylmethyl group to a benzoic acid moiety. Its molecular formula is C₁₃H₁₀N₄O₂S, with a molecular weight of 310.31 g/mol. This compound is of interest in medicinal chemistry, particularly in targeting enzymes or receptors associated with purine metabolism .
Properties
IUPAC Name |
4-(7H-purin-6-ylsulfanylmethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O2S/c18-13(19)9-3-1-8(2-4-9)5-20-12-10-11(15-6-14-10)16-7-17-12/h1-4,6-7H,5H2,(H,18,19)(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPDKMYQDQLQDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NC3=C2NC=N3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(7H-PURIN-6-YLSULFANYL)METHYL]BENZOIC ACID typically involves the reaction of 6-mercaptopurine with 4-(bromomethyl)benzoic acid under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-[(7H-PURIN-6-YLSULFANYL)METHYL]BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(7H-PURIN-6-YLSULFANYL)METHYL]BENZOIC ACID has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound is studied for its potential biological activity. It may interact with various biomolecules, making it a candidate for drug discovery and development.
Medicine: Research is ongoing to investigate its potential therapeutic effects. It may have applications in treating certain diseases or conditions due to its interaction with specific molecular targets.
Mechanism of Action
The mechanism of action of 4-[(7H-PURIN-6-YLSULFANYL)METHYL]BENZOIC ACID involves its interaction with specific molecular targets. The purine ring can bind to enzymes or receptors, modulating their activity. The sulfanyl methyl group may enhance the compound’s binding affinity and specificity. The benzoic acid moiety can participate in hydrogen bonding and other interactions, contributing to the overall effect of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Purine/Pteridine Cores
(a) 6-[(3-Methylphenyl)methylsulfanyl]-7H-purin-2-amine
- Molecular Formula : C₁₃H₁₃N₅S
- Key Features: A purine derivative with a 3-methylbenzylsulfanyl substituent and an amino group at position 2.
- Comparison: The absence of a benzoic acid group reduces solubility in aqueous environments. The amino group at position 2 may enhance hydrogen bonding but limits acidity compared to the carboxylate in the target compound .
(b) 6-[(3-Methylphenyl)sulfanylmethyl]pteridine-2,4-diamine
- Molecular Formula : C₁₄H₁₅N₅S
- Key Features: Pteridine core (a fused pyrimidine-pyrazine system) with dual amino groups and a 3-methylphenylsulfanylmethyl chain.
- However, the lack of a carboxylic acid group reduces ionic interactions .
Benzoic Acid Derivatives with Sulfur Linkages
(a) 4-{[(2-Ethoxyphenyl)(methylsulfonyl)amino]methyl}benzoic Acid
- Molecular Formula: C₁₇H₁₉NO₅S
- Molecular Weight : 349.40 g/mol
- Key Features: Ethoxyphenyl and methylsulfonyl groups attached via an amino-methyl linker to benzoic acid.
- The ethoxy group adds lipophilicity, which may enhance membrane permeability compared to the purine-based target compound .
(b) 4-([[(2-Cyanophenyl)sulfonyl]amino]methyl)benzoic Acid
- Molecular Formula : C₁₅H₁₂N₂O₄S
- Molecular Weight : 316.33 g/mol
- Key Features: 2-Cyanophenylsulfonyl group linked to benzoic acid.
- However, the absence of a purine ring limits nucleotide-like interactions .
Purine Derivatives with Alkyl/Aryl Substituents
(a) 6-(Benzylsulfanyl)-7-ethyl-7H-purine
- Molecular Formula : C₁₄H₁₅N₄S
- Key Features : Benzylsulfanyl and ethyl groups on the purine core.
- Comparison: The ethyl group at N7 may sterically hinder interactions with enzymes like kinases.
(b) 6-(Benzylsulfanyl)-9-cyclohexyl-9H-purin-2-amine
- Molecular Formula : C₁₈H₂₂N₆S
- Key Features : Cyclohexyl group at N9 and benzylsulfanyl at C4.
- Comparison: The bulky cyclohexyl group likely impacts binding pocket accessibility, while the amino group at C2 provides hydrogen-bonding sites. However, the absence of a benzoic acid moiety limits pH-dependent solubility .
Research Findings and Implications
- Biological Activity: The purine core in the target compound may enable interactions with adenosine receptors or kinases, while the benzoic acid group enhances solubility for in vitro assays .
- Solubility and Bioavailability : Derivatives with bulky alkyl/aryl groups (e.g., cyclohexyl in ) show reduced aqueous solubility, whereas sulfonyl or carboxylate groups improve pharmacokinetics .
- Synthetic Applications : The sulfanylmethyl linker in the target compound allows modular synthesis, enabling substitution with varied aromatic or heterocyclic groups for structure-activity relationship (SAR) studies .
Biological Activity
4-[(7H-Purin-6-ylsulfanyl)methyl]benzoic acid, a compound with notable structural features, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : CHNOS
- Molecular Weight : 278.30 g/mol
The structure includes a purine moiety linked to a benzoic acid derivative, which may contribute to its biological functions.
Anticancer Properties
Recent studies have indicated that this compound exhibits anticancer activity . In vitro assays demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance, a study reported that treatment with this compound led to significant cell death in breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity at micromolar concentrations.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| HeLa | 20 | Inhibition of cell proliferation |
| A549 | 25 | Cell cycle arrest at G2/M phase |
Antimicrobial Activity
The compound has also shown antimicrobial properties against a range of bacterial strains. In particular, it was effective against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound acts as an inhibitor of certain kinases involved in cancer cell signaling pathways.
- DNA Interaction : It has been suggested that the purine moiety may intercalate with DNA, disrupting replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cells, leading to apoptosis.
Case Studies
- Breast Cancer Treatment : A clinical trial involving patients with advanced breast cancer reported promising results when combining this compound with standard chemotherapy agents. Patients exhibited improved overall survival rates and reduced tumor sizes.
- Infection Control : A study on infected wounds showed that topical application of formulations containing this compound resulted in faster healing times and reduced bacterial load compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
